3-(4-Propylpiperidin-1-yl)propan-1-amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-propylpiperidin-1-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-2-4-11-5-9-13(10-6-11)8-3-7-12/h11H,2-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYNABRHECJKEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCN(CC1)CCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 4 Propylpiperidin 1 Yl Propan 1 Amine
Exploration of Classical and Modern Amination Strategies
The construction of the 3-(4-propylpiperidin-1-yl)propan-1-amine molecule can be approached by forming the piperidine (B6355638) ring first, followed by the addition of the propanamine side chain, or through convergent strategies. This section reviews key amination strategies applicable to this target.
Reductive Amination Protocols for Piperidine Ring Functionalization
Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds and is well-suited for the synthesis of the 4-propylpiperidine (B1584061) core. This reaction, also known as reductive alkylation, typically involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
A plausible route to the 4-propylpiperidine ring could involve the double reductive amination of a 1,5-dicarbonyl compound. For instance, heptane-2,6-dione could react with an ammonia (B1221849) source, followed by cyclization and reduction to yield 4-propylpiperidine. More commonly, the piperidine ring is synthesized via the reduction of a corresponding pyridine (B92270) derivative. A 4-propylpyridine (B73792) precursor can be catalytically hydrogenated to 4-propylpiperidine.
The choice of reducing agent is critical for the success of reductive amination, especially for controlling selectivity and minimizing side reactions. A variety of reducing agents can be employed, each with specific advantages.
Interactive Table 2.1.1: Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Key Features |
| Sodium Borohydride | NaBH₄ | Mild reducing agent; can reduce aldehydes and ketones. |
| Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces imines in the presence of carbonyls; effective under mildly acidic conditions. |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild and selective; often used for one-pot reactions; less toxic than cyanoborohydride. |
| Catalytic Hydrogenation (H₂/Catalyst) | H₂/Pd, Pt, Ni | "Green" method; can reduce both imines and carbonyls; can also reduce aromatic rings. |
Nucleophilic Substitution Routes to Propanamine Side Chains
Once the 4-propylpiperidine core is synthesized, the propan-1-amine side chain can be introduced via nucleophilic substitution. In this approach, the secondary amine of 4-propylpiperidine acts as a nucleophile, attacking an electrophilic three-carbon synthon.
The key to this strategy is the choice of the electrophile, which must contain a masked or protected primary amine. A common strategy is to use a haloalkylnitrile, such as 3-chloropropanenitrile. The piperidine nitrogen displaces the chloride, forming 3-(4-propylpiperidin-1-yl)propanenitrile. The nitrile group is then subsequently reduced to the primary amine using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Alternatively, a protected 3-halo-1-propanamine can be used. For example, reacting 4-propylpiperidine with N-(3-bromopropyl)phthalimide followed by deprotection (e.g., using hydrazine) would yield the target compound.
Interactive Table 2.1.2: Electrophiles for Propanamine Side Chain Installation
| Electrophile | Subsequent Step | Advantages |
| 3-Halopropanenitrile (e.g., ClCH₂CH₂CN) | Nitrile Reduction (e.g., LiAlH₄, H₂/Ni) | Readily available starting materials. |
| N-(3-Halopropyl)phthalimide | Phthalimide Deprotection (e.g., Hydrazine) | Robust protection for the primary amine. |
| 1-Halo-3-nitropropane | Nitro Group Reduction (e.g., H₂/Pd-C) | Nitro group is a stable amine precursor. |
| Acrolein (followed by reductive amination) | Reductive amination of the intermediate aldehyde | Convergent one-pot approach. |
Transition Metal-Catalyzed Cross-Coupling Reactions in Piperidine Synthesis
Modern synthetic chemistry increasingly relies on transition metal catalysis to form C-C and C-N bonds with high efficiency and selectivity. The synthesis of substituted piperidines has benefited significantly from these advancements. nih.gov While direct cross-coupling to form the N-(CH₂)₃NH₂ bond is less common, catalysis is pivotal in constructing the 4-propylpiperidine ring from aromatic precursors. nih.gov
A primary method is the catalytic hydrogenation of substituted pyridines. nih.gov For instance, 4-propylpyridine can be hydrogenated to 4-propylpiperidine using various heterogeneous or homogeneous catalysts based on metals like rhodium, ruthenium, iridium, or nickel. nih.gov These reactions often require high pressures and temperatures but can provide excellent yields. nih.gov
More advanced strategies involve the dearomatization of pyridine derivatives, which can offer high levels of stereocontrol. researchgate.net Transition metal-catalyzed dearomatization can proceed with excellent yield and enantioselectivity, tolerating a wide range of functional groups. researchgate.net This allows for the synthesis of complex, sterically hindered piperidines that are challenging to access via traditional C-N bond-forming reactions. researchgate.net For example, palladium-catalyzed reactions have been used in the synthesis of substituted piperidin-4-ones, which can serve as versatile intermediates. mdpi.com
Development of Sustainable and Efficient Synthetic Routes
Reflecting the broader goals of green chemistry, the development of sustainable and efficient routes to chemical targets is of paramount importance. This involves minimizing waste, reducing energy consumption, and utilizing catalytic over stoichiometric reagents.
Mechanochemical Approaches for Target Compound Synthesis
Mechanochemistry, particularly ball milling, has emerged as a powerful green chemistry tool that enables solvent-free or low-solvent reactions. nih.gov By using mechanical force to induce chemical transformations, these methods can reduce reaction times, improve yields, and avoid the environmental and economic costs associated with solvent use. researchgate.netresearchgate.net
The synthesis of N-heterocycles is an area where mechanochemistry has been successfully applied. mdpi.comnih.gov A potential mechanochemical route to an intermediate for this compound could involve the one-pot condensation of an appropriate 1,5-dicarbonyl precursor, an amine source, and a reducing agent within a ball mill. This solvent-free approach offers a significant improvement in sustainability compared to traditional solution-phase synthesis. dntb.gov.ua While specific application to this target is not widely documented, the general success of ball milling for synthesizing a variety of heterocyclic compounds suggests its feasibility. researchgate.netresearchgate.net
Catalytic Methodologies for Optimized Yield and Selectivity
Catalysis is at the heart of efficient and selective synthesis. As discussed previously, transition metal catalysis provides powerful tools for constructing the piperidine ring. researchgate.netmdpi.com The choice of catalyst and ligand can be used to control the stereochemical outcome of a reaction, which is crucial in pharmaceutical synthesis. For example, asymmetric hydrogenation of a pyridine or tetrahydropyridine (B1245486) precursor can yield a specific enantiomer of the 4-propylpiperidine core. nih.gov
Recent developments have focused on creating more active and robust catalysts that can operate under milder conditions. nih.gov Heterogeneous catalysts based on cobalt or ruthenium have been developed for the diastereoselective cis-hydrogenation of substituted pyridines, sometimes using water as a green solvent. nih.gov Furthermore, chemo-enzymatic cascades represent a frontier in sustainable synthesis. nih.gov Combining the selectivity of enzymes with the reactivity of chemical catalysts can provide highly efficient and stereoselective routes to chiral piperidines under benign, aqueous conditions. nih.gov An amine oxidase/ene imine reductase cascade, for instance, can convert N-substituted tetrahydropyridines into stereo-defined piperidines, showcasing a sustainable and highly selective synthetic strategy. nih.gov
Biomimetic and Chemoenzymatic Synthesis of Piperidine Derivatives
Biomimetic and chemoenzymatic strategies offer elegant and efficient pathways for the synthesis of complex nitrogen heterocycles like piperidine derivatives. nih.gov These approaches draw inspiration from nature's biosynthetic machinery, often employing enzymes to achieve high levels of selectivity under mild reaction conditions. nih.govchemistryviews.org The piperidine scaffold is a common motif in numerous bioactive natural products and pharmaceuticals. nih.govnews-medical.net
Biomimetic synthesis aims to replicate natural metabolic pathways. For instance, the biosynthesis of many piperidine alkaloids involves the cyclization of lysine-derived intermediates. wiley-vch.deresearchgate.netresearchgate.net L-lysine can be decarboxylated to cadaverine, which then undergoes oxidative deamination to form an aminoaldehyde. This intermediate spontaneously cyclizes to Δ¹-piperideine, a key precursor that can be further reduced and functionalized to yield a variety of piperidine alkaloids. researchgate.net Organocatalytic methods have been developed to mimic this Mannich-type cyclization, yielding 2-substituted piperidines with high enantiomeric excess (up to 97% ee). nih.govacs.org
Chemoenzymatic synthesis integrates enzymatic steps with traditional organic chemistry to construct target molecules. nih.gov This hybrid approach leverages the high selectivity of biocatalysts for key transformations that are often challenging to achieve with conventional methods. chemistryviews.org Enzymes such as transaminases (TAs), lipases, oxidases, and reductases are frequently employed. nih.govrsc.orgucd.ie For example, ω-transaminases can catalyze the asymmetric amination of prochiral ketones to produce chiral amines, which are valuable intermediates. researchgate.netnih.gov A transaminase-triggered aza-Michael reaction has been developed for the enantioselective synthesis of 2,6-disubstituted piperidines from ketoenone precursors. mmu.ac.uk Similarly, a one-pot cascade using an amine oxidase and an ene-imine reductase can convert N-substituted tetrahydropyridines into stereodefined 3- and 3,4-substituted piperidines. nih.gov
Recent innovations combine biocatalytic C-H oxidation with radical cross-coupling reactions. news-medical.netmedhealthreview.com This powerful strategy uses enzymes to precisely install hydroxyl groups on the piperidine ring, which can then be used as handles for further functionalization, streamlining the synthesis of complex, three-dimensional piperidine structures. chemistryviews.orgnews-medical.netmedhealthreview.com
| Enzyme Class | Application in Piperidine Synthesis | Example |
| Transaminases (TAs) | Asymmetric synthesis of chiral amines from ketones, intramolecular cyclization of diketones. researchgate.netnih.gov | Regioselective monoamination of 1,5-diketones to form cyclic imines, which are precursors to 2,6-disubstituted piperidines. nih.gov |
| Lipases | Kinetic resolution of racemic alcohols and amines, multicomponent reactions. rsc.orgchimia.chnih.gov | Candida antarctica lipase (B570770) B (CALB) has been used to catalyze the multicomponent synthesis of piperidine derivatives. rsc.org |
| Oxidases/Reductases | Asymmetric dearomatization of pyridines, reduction of imines. nih.gov | A 6-HDNO-catalyzed oxidation combined with an EneIRED-catalyzed reduction yields a broad range of chiral piperidines. nih.gov |
| Hydroxylases | Regio- and stereoselective C-H hydroxylation. chemistryviews.org | Engineered proline-4-hydroxylase introduces hydroxyl groups into piperidine-3-carboxylates. chemistryviews.org |
Stereochemical Control in the Synthesis of Chiral this compound Analogs
Achieving stereochemical control is paramount in the synthesis of chiral analogs of this compound, as the spatial arrangement of substituents can dramatically influence biological activity. The synthesis of enantiomerically pure, polysubstituted piperidines is a significant challenge due to the multiple stereocenters that can be generated. acs.orgnih.gov Methodologies for controlling both the absolute configuration of the ring and the relative stereochemistry of its substituents are therefore essential.
Enantioselective Synthesis Strategies for Piperidine Scaffolds
The asymmetric synthesis of the piperidine core is a foundational step in accessing chiral analogs. Several robust strategies have been established to produce enantioenriched piperidine scaffolds.
One of the most direct approaches is the asymmetric hydrogenation of pyridine derivatives . dicp.ac.cn This method can generate multiple stereocenters in a single step. dicp.ac.cn Homogeneous catalysts, typically based on iridium or rhodium complexed with chiral phosphine (B1218219) ligands, are effective for the hydrogenation of activated pyridines, such as N-iminopyridinium ylides, affording substituted piperidines in good enantiomeric excesses. acs.orgrsc.org Heterogeneous catalysis, for example using PtO₂ with a chiral auxiliary attached to the pyridine ring, has also proven highly effective, yielding piperidines with excellent enantioselectivity (up to 98% ee). dicp.ac.cnresearchgate.net
Chiral pool synthesis offers another reliable route, starting from readily available, enantiopure natural products like amino acids. electronicsandbooks.comacs.org L-lysine, with its pre-existing stereocenter and nitrogen atom, is a particularly useful precursor for 2-substituted piperidines. electronicsandbooks.comnih.gov
Asymmetric cyclization and cycloaddition reactions provide powerful methods for constructing the chiral piperidine ring. Organocatalysts, such as diphenylprolinol silyl (B83357) ether, can mediate Michael reactions followed by domino cyclizations to yield highly substituted piperidines with excellent control over up to five contiguous stereocenters. acs.org Rhodium-catalyzed asymmetric reductive Heck reactions have also been used to prepare 3-substituted tetrahydropyridines, which are precursors to chiral 3-piperidines, with high enantioselectivity. acs.org
| Strategy | Catalyst/Reagent | Substrate | Product ee (%) |
| Asymmetric Hydrogenation | Pd(OH)₂/C with Oxazolidinone Auxiliary | 2-Oxazolidinone-substituted pyridine | 98% ee dicp.ac.cn |
| Asymmetric Hydrogenation | [RhCp*Cl₂]₂ with Chiral Amine | N-Benzylpyridinium salt | Not specified dicp.ac.cn |
| Asymmetric Hydrogenation | Ir-based catalyst with P,N ligands | N-Acyliminopyridinium ylide | >90% ee acs.org |
| Biomimetic Organocatalysis | Proline-derived catalyst | Δ¹-Piperideine and Acetone | up to 97% ee acs.org |
| Asymmetric Cyclization | Diphenylprolinol silyl ether | Aldehyde and Nitroalkene | 97% ee acs.org |
Diastereoselective Control in Side Chain Introduction
Once a chiral piperidine ring is formed, the subsequent introduction of side chains must be performed with high diastereoselectivity. Substrate-controlled reactions, where the existing stereochemistry of the piperidine ring directs the approach of incoming reagents, are commonly used. mdma.chnih.gov
For instance, the intramolecular Mannich-type cyclization of chiral β-amino ketals can produce 2,6-disubstituted-4-piperidones with diastereoselectivity greater than 95%. mdma.ch The stereochemical outcome is dictated by a chair-like transition state that minimizes steric interactions. Similarly, radical cyclization cascades can be used to form polysubstituted piperidines with high cis-selectivity. nih.gov Recent advances in boronyl radical-catalyzed (4+2) cycloadditions between azetidines and alkenes have enabled the synthesis of densely substituted piperidines at the 3,4, and 5-positions with high diastereoselectivity. nih.gov
Kinetic Resolution Techniques for Enantiomeric Enrichment of Cyclic Amines
Kinetic resolution is a powerful method for separating a racemic mixture of chiral amines by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. This technique is particularly useful for enriching the enantiomeric purity of piperidine intermediates. acs.orgnih.gov
Enzymatic kinetic resolution is widely employed due to the high selectivity of enzymes. nih.govnih.gov Lipases are especially effective for this purpose. chimia.chmdpi.com For example, Candida antarctica lipase B (CALB or Novozym 435) can catalyze the enantioselective N-acetylation of racemic amines using ethyl acetate (B1210297) as the acylating agent. chimia.ch This process can resolve a variety of cyclic amines, including piperidines, with excellent enantioselectivity (E >200 in some cases), yielding the unreacted amine and the acetylated product in high enantiomeric excess. nih.govresearchgate.net Lipase-catalyzed resolution has been successfully applied to precursors of complex piperidine-containing drugs. mdpi.com
Chemical kinetic resolution offers an alternative to enzymatic methods. This can be achieved through enantioselective acylation using a combination of an achiral N-heterocyclic carbene (NHC) catalyst and a chiral hydroxamic acid cocatalyst. acs.org Another approach involves asymmetric deprotonation using a chiral ligand like sparteine (B1682161) in combination with an organolithium base, which has been used to resolve N-Boc-2-aryl-4-methylenepiperidines with high selectivity. nih.govacs.org
| Resolution Method | Catalyst/Reagent | Substrate Type | Selectivity Factor (s) or E-value |
| Enzymatic Acylation | Candida antarctica lipase B (Novozym 435) | Racemic α-methylbenzylamine | >100 chimia.ch |
| Enzymatic Hydrolysis | Lipase from Pseudomonas cepacia (PSC-II) | Racemic amine precursor of Ivabradine | Not specified, but product ee >99% mdpi.com |
| Enzymatic Acylation | Candida antarctica lipase A | (±)-ethyl cis-1-benzyl-3-hydroxypiperidine-4-carboxylate | E = 75 researchgate.net |
| Chemical Acylation | NHC / Chiral Hydroxamic Acid | Racemic cyclic secondary amines | s = up to 65 acs.org |
| Asymmetric Deprotonation | n-BuLi / (-)-Sparteine | N-Boc-2-aryl-4-methylenepiperidines | s = up to >200 acs.org |
Computational and Theoretical Studies of 3 4 Propylpiperidin 1 Yl Propan 1 Amine
Molecular Conformation and Conformational Dynamics Analyses
The conformational flexibility of 3-(4-propylpiperidin-1-yl)propan-1-amine is primarily determined by the piperidine (B6355638) ring, the orientation of its substituents, and the rotational freedom of the N-propanamine side chain.
The piperidine ring is well-known to adopt a chair conformation to minimize steric and torsional strain. For a 4-substituted piperidine, the substituent (in this case, a propyl group) can exist in either an axial or equatorial position. Computational studies on similar 4-alkylpiperidines overwhelmingly indicate a strong preference for the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogen atoms on the ring. nih.govacs.org Therefore, it is highly probable that the propyl group at the C4 position of the piperidine ring in this compound predominantly occupies the equatorial position.
The nitrogen atom of the piperidine ring also undergoes rapid inversion. The substituent on the nitrogen, the propan-1-amine group, can also be in either an axial or equatorial orientation. Studies on N-alkyl-substituted piperidines have shown that the conformational preference is influenced by a balance of steric effects. researchgate.net For the N-(propan-1-amine) substituent, an equatorial orientation is generally favored to reduce steric hindrance. researchgate.net
The dynamics of this molecule would involve the ring-flipping of the piperidine core, which interconverts the axial and equatorial positions of the substituents. The energy barrier for this process in piperidine itself is a known quantity, and while substitution can alter this barrier, it is expected to remain a dynamic process at room temperature. Furthermore, the C-C bonds within the propyl and propanamine side chains exhibit rotational freedom, leading to a multitude of possible conformers. Time-resolved Rydberg fingerprint spectroscopy has been used to observe ultrafast conformational dynamics in N-methyl piperidine, revealing coherent oscillatory motions and equilibria between different conformers on a picosecond timescale. rsc.org A similar approach could be used to study the dynamics of this compound.
An illustrative table of expected conformational energies is provided below, based on general principles of stereochemistry in substituted piperidines.
| Conformer | Relative Energy (kcal/mol) (Illustrative) | Population (%) (Illustrative) |
| 4-propyl (equatorial), N-propanamine (equatorial) | 0.00 | >95 |
| 4-propyl (axial), N-propanamine (equatorial) | ~2.5 - 3.5 | <5 |
| 4-propyl (equatorial), N-propanamine (axial) | ~1.5 - 2.5 | <5 |
| 4-propyl (axial), N-propanamine (axial) | >4.0 | <1 |
Electronic Structure Investigations via Quantum Chemical Calculations
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules like this compound. mdpi.com These calculations can provide insights into the molecule's reactivity, stability, and spectroscopic properties.
A key aspect of the electronic structure is the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps. For this compound, the MEP would show regions of negative potential (electron-rich) around the two nitrogen atoms due to their lone pairs of electrons, making them likely sites for protonation or interaction with electrophiles. The rest of the molecule, composed mainly of C-H and C-C bonds, would exhibit a more neutral potential.
Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also crucial. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. In this molecule, the HOMO is expected to be localized primarily on the nitrogen atoms, particularly the more accessible primary amine nitrogen. The LUMO would likely be distributed over the sigma anti-bonding orbitals of the molecule. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.
The following table presents hypothetical data that would be obtained from a DFT calculation on this compound.
| Property | Predicted Value (Illustrative) | Significance |
| HOMO Energy | -6.5 eV | Relates to the ionization potential and electron-donating ability. |
| LUMO Energy | 2.1 eV | Relates to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 8.6 eV | Indicates high kinetic stability and low chemical reactivity. |
| Dipole Moment | 1.5 D | Indicates a moderate overall polarity of the molecule. |
| Partial Charge on Primary N | -0.4 e | Highlights the nucleophilic character of the terminal amine group. |
| Partial Charge on Piperidine N | -0.3 e | Indicates a slightly less nucleophilic character compared to the primary amine. |
Reaction Mechanism Elucidation through Computational Simulations
Computational simulations are invaluable for elucidating the detailed mechanisms of chemical reactions, including identifying transition states and calculating activation energies. While no specific reaction mechanisms involving this compound have been published, we can hypothesize a potential reaction based on the chemistry of amines. A common reaction of amines is their role in CO2 capture. missouri.edu
A computational study of the reaction of this compound with a simple electrophile, such as a proton or a carbonyl compound, could be performed. For instance, the mechanism of its reaction with formaldehyde (B43269) could be investigated. This would likely proceed via a nucleophilic attack of one of the nitrogen atoms on the carbonyl carbon, followed by proton transfer steps.
Computational studies on the decomposition of propylamine (B44156) have identified various pathways, including the formation of propene and ammonia (B1221849), with calculated activation energy barriers. acs.orgresearchgate.net Similar decomposition pathways could be explored for this compound, investigating the fragmentation of the propanamine side chain or the opening of the piperidine ring under specific conditions.
The table below illustrates the kind of data that would be generated from a computational study of a hypothetical reaction, such as the first step of a Mannich-type reaction with formaldehyde.
| Reaction Step | Activation Energy (kcal/mol) (Illustrative) | Reaction Energy (kcal/mol) (Illustrative) | Description |
| Nucleophilic attack of primary amine on formaldehyde | 15 | -5 | Formation of a zwitterionic intermediate. |
| Proton transfer from nitrogen to oxygen | 5 | -10 | Formation of an N-hydroxymethyl derivative. |
| Nucleophilic attack of piperidine nitrogen on formaldehyde | 18 | -3 | A higher barrier is expected due to increased steric hindrance. |
Molecular Interaction Modeling for Ligand-Target Binding Studies
Given the prevalence of the piperidine motif in pharmaceuticals, it is plausible that this compound could interact with biological targets. tandfonline.com Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the binding of a ligand to a receptor. tandfonline.comnih.gov
Molecular docking studies would involve placing the 3D structure of this compound into the binding site of a target protein and scoring the different binding poses based on factors like intermolecular forces and shape complementarity. The presence of two nitrogen atoms suggests that this molecule could act as a hydrogen bond donor and acceptor. The propyl and propanamine chains provide hydrophobic character, which could lead to favorable van der Waals interactions within a hydrophobic pocket of a receptor.
Following docking, molecular dynamics simulations could be employed to study the stability of the predicted ligand-receptor complex over time. nih.gov These simulations would provide insights into the dynamic nature of the binding, including the flexibility of the ligand and the protein, and the role of water molecules in the binding interface. The binding free energy, a more accurate measure of binding affinity, can also be calculated from MD simulations using methods like MM-PBSA or MM-GBSA. nih.gov
Below is an example of data that could be generated from a molecular docking and MD simulation study of this compound with a hypothetical protein kinase.
| Parameter | Result (Illustrative) | Interpretation |
| Docking Score (Binding Affinity) | -8.5 kcal/mol | Suggests a potentially strong binding interaction with the target protein. |
| Key Interacting Residues | ASP145, LYS72, PHE80 | The primary amine could form a salt bridge with ASP145 and a hydrogen bond with LYS72. The propyl group could engage in hydrophobic interactions with PHE80. |
| RMSD of Ligand during MD | 1.5 Å | A low root-mean-square deviation indicates that the ligand remains stably bound in the predicted pose throughout the simulation. |
| Binding Free Energy (MM-PBSA) | -40 kcal/mol | A favorable binding free energy, further supporting a stable interaction between the ligand and the protein. |
Applications and Functional Investigations of 3 4 Propylpiperidin 1 Yl Propan 1 Amine in Contemporary Research
Utilization as a Versatile Synthetic Building Block
The presence of two distinct amine functionalities—a reactive primary amine at the end of a propyl chain and a sterically accessible tertiary amine within the piperidine (B6355638) ring—makes 3-(4-Propylpiperidin-1-yl)propan-1-amine a valuable building block in synthetic organic chemistry.
The development of novel molecular scaffolds is a cornerstone of medicinal chemistry and drug discovery, aiming to explore new regions of chemical space. The structure of this compound is well-suited for creating diverse and structurally complex scaffolds. The primary amine offers a reactive handle for a multitude of chemical transformations, including acylation, alkylation, and reductive amination, allowing for the attachment of various molecular fragments.
Research into the synthesis of novel spiro-cyclic and fused-ring systems often utilizes piperidine-containing precursors. For instance, the synthesis of a novel spiro[1-benzofuran-2,4′-piperidin]-3-one scaffold has been achieved, demonstrating the versatility of the piperidine ring in constructing complex, three-dimensional structures. rsc.org Similarly, this compound could be employed in synthetic strategies where the piperidine nitrogen or the exocyclic primary amine participates in cyclization reactions to generate unique heterocyclic systems. The development of toolkits of cyclization reactions to generate libraries of shape- and structurally-diverse molecular scaffolds highlights the strategic importance of such building blocks. whiterose.ac.uk
Table 1: Potential Reactions for Scaffold Synthesis
This interactive table outlines potential synthetic transformations utilizing the functional groups of this compound for creating diverse chemical scaffolds.
| Functional Group | Reaction Type | Potential Outcome |
| Primary Amine | Acylation / Amidation | Formation of amides, sulfonamides, ureas |
| Primary Amine | Reductive Amination | Coupling with aldehydes/ketones to form new secondary amines |
| Primary Amine | Pictet-Spengler Reaction | Cyclization with an aldehyde/ketone to form tetrahydroisoquinolines |
| Tertiary Amine | N-Oxidation | Formation of N-oxides with altered properties |
| Both Amines | Intramolecular Cyclization | Formation of bicyclic or macrocyclic structures |
Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. nih.gov This high degree of efficiency and atom economy makes MCRs ideal for generating libraries of diverse compounds. Primary amines are key components in many of the most well-known MCRs, such as the Ugi and Passerini reactions. nih.gov
The primary amine of this compound makes it an excellent candidate for participation in such reactions. By incorporating this compound into an MCR, the resulting product would feature the 4-propylpiperidine (B1584061) moiety, introducing desirable physicochemical properties like improved solubility or specific conformational constraints. For example, in an Ugi four-component reaction (U-4CR), the amine, a carbonyl compound, a carboxylic acid, and an isocyanide react to form a dipeptide-like scaffold. nih.gov The use of this compound in this context would yield complex molecules with a pendant piperidine ring, offering a vector for further diversification.
Table 2: Suitability for Key Multicomponent Reactions
This table shows prominent multicomponent reactions where this compound could serve as the essential amine component.
| Multicomponent Reaction | Required Functional Groups | Role of this compound |
| Ugi Reaction | Amine, Aldehyde/Ketone, Carboxylic Acid, Isocyanide | Provides the primary amine component |
| Mannich Reaction | Amine, Aldehyde, Active Hydrogen Compound | Can act as the primary or secondary amine source |
| Strecker Reaction | Amine, Aldehyde/Ketone, Cyanide Source | Provides the primary amine for α-amino nitrile synthesis |
| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2 equiv. β-Ketoester, Ammonia (B1221849)/Amine | Can serve as the nitrogen source |
Integration in Materials Science Research
The unique properties of amine-containing molecules are increasingly being harnessed in the field of materials science for the development of functional polymers, sensors, and catalysts.
Amine-functionalized polymers are a class of macromolecules with wide-ranging applications due to the reactivity and basicity of the amine groups. researchgate.net The primary amine in this compound allows it to act as a monomer in step-growth polymerization. For example, it can react with diacyl chlorides or dicarboxylic acids to form polyamides, or with diisocyanates to form polyureas. The resulting polymers would have pendant 4-propylpiperidine groups along the backbone, which could influence properties such as chain packing, solubility, and thermal stability.
Furthermore, the primary amine can serve as an initiating or chain-terminating agent in certain types of polymerization. For instance, it can initiate the ring-opening polymerization of epoxides or be used to create amine-terminated macromolecules. researchgate.net These amine-terminated polymers are valuable as precursors for block copolymers or for grafting onto surfaces to modify their properties.
The amine groups in this compound can be leveraged for the design of functional materials. Amine moieties are known to interact with various analytes, making them suitable for chemical sensor applications. When immobilized on a solid support or incorporated into a polymer matrix, the piperidine amine moieties could be used to detect acidic vapors, metal ions, or other electrophilic species through changes in optical or electrical properties.
In the realm of adsorbents, amine-functionalized materials are widely studied for carbon dioxide capture, as the amine groups can reversibly react with CO₂. Incorporating this compound into porous materials like silica (B1680970) gels or metal-organic frameworks (MOFs) could create adsorbents with high capacity and selectivity for CO₂. The propylpiperidine structure may also confer specific steric and electronic effects that could enhance binding affinity and stability.
In the field of catalysis, amines play a crucial role as both organocatalysts and as ligands for metal complexes. The tertiary amine of the piperidine ring in this compound can function as a base or nucleophilic catalyst in various organic transformations.
Moreover, the molecule's structure, featuring two nitrogen atoms separated by a flexible five-atom chain (N-C-C-C-N), makes it an interesting candidate as a bidentate or "chelating" ligand in coordination chemistry. It can coordinate to a metal center through both the primary and tertiary nitrogen atoms, forming a stable chelate ring. Such metal complexes can exhibit unique catalytic activities in reactions like hydrogenation, cross-coupling, or polymerization. The propyl group on the piperidine ring provides steric bulk that can be used to tune the selectivity and activity of the resulting catalyst.
Research in Chemical Biology and Ligand Discovery
In the field of chemical biology, small molecules like this compound serve as valuable tools to probe biological systems and as starting points for the discovery of new ligands for therapeutic targets. The inherent structural motifs—a substituted piperidine and an alkylamine chain—are recognized pharmacophores for several classes of receptors and enzymes.
The 4-alkylpiperidine moiety is a key structural element in ligands for various G protein-coupled receptors (GPCRs) and ligand-gated ion channels. Consequently, compounds like this compound are often profiled against a panel of receptors to determine their binding affinity and selectivity.
Histamine (B1213489) H3 Receptor (H3R): The H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. The general pharmacophore for H3R antagonists often includes a basic tertiary amine (like the piperidine nitrogen) connected by an alkyl chain to another structural element. polimi.it Studies on piperidine-containing carbamates and other derivatives have demonstrated their potential as H3R antagonists. nih.gov For instance, piperidine-based ligands have shown significant affinity for the human H3 receptor, with Kᵢ values often in the nanomolar range. polimi.itacs.org The extension of the alkyl linker chain in some series of piperazine-based H3R ligands has been shown to decrease affinity, highlighting the importance of linker length for optimal receptor interaction. polimi.it
Sigma-1 Receptor (σ1R): The sigma-1 receptor is an intracellular chaperone protein implicated in a wide range of cellular functions and is a target for various neurological disorders. The pharmacophore for sigma-1 ligands typically involves a basic nitrogen atom surrounded by hydrophobic regions. mdpi.com Piperidine-based structures are a common and critical feature in many potent sigma-1 ligands. polimi.itunict.it Research on N-(1-benzylpiperidin-4-yl)arylacetamides and 4-aroylpiperidines has shown that these compounds can exhibit high affinity for the sigma-1 receptor, with Kᵢ values frequently below 15 nM. nih.govnih.gov Quantitative structure-activity relationship (QSAR) studies have revealed that hydrophobic interactions are a key driver for sigma-1 binding affinity in these classes of compounds. nih.gov
Serotonin 5-HT4 Receptor: The 5-HT4 receptor is involved in various physiological processes, including gastrointestinal motility and cognitive function. Ligands for this receptor often contain a basic amine and an aromatic component. While direct data for this compound is not prominent, related structures containing a piperidine moiety are frequently investigated as 5-HT4 receptor ligands. scispace.com Computational and QSAR studies on 5-HT4 partial agonists have highlighted the importance of features like a tertiary amine within a piperidine ring for receptor interaction. nih.gov
Table 1: Representative In Vitro Binding Affinities of Structurally Related Piperidine Derivatives Data presented is for analogous compounds to illustrate the binding potential of the chemical class.
| Receptor Target | Compound Class | Binding Affinity (Kᵢ, nM) |
|---|---|---|
| Histamine H3 Receptor | Piperidine-based dual H3/σ1 ligands | 6.2 - 37.8 polimi.it |
| Sigma-1 Receptor | 4-Aroylpiperidines | < 15 nih.gov |
| Sigma-1 Receptor | 4,4-disubstituted piperidines | 0.96 nih.gov |
| Sigma-1 Receptor | N-(1-benzylpiperidin-4-yl)arylacetamides | ~1-20 nih.gov |
Structure-activity relationship (SAR) studies are crucial for optimizing the interaction of a lead compound with its biological target. For piperidine-based scaffolds, SAR investigations typically explore modifications at three key positions: the piperidine ring, the linker, and the terminal functional group.
For interactions with targets like the sigma receptors, modifications to the piperidine scaffold have yielded significant insights. For instance, in N-substituted piperidine derivatives, the nature of the substituent on the piperidine nitrogen dramatically influences affinity and selectivity. nih.gov Similarly, substitutions on the 4-position of the piperidine ring are critical; studies on arylcyclohexylamines, a related class, show that even minor changes can radically alter the pharmacological profile, shifting activity from an NMDA receptor antagonist to a dopamine (B1211576) reuptake inhibitor or a sigma receptor agonist. wikipedia.org The length of the alkyl chain connecting the piperidine ring to another moiety is also a key determinant of activity, with optimal lengths often observed for specific receptors. nih.govnih.gov For example, in one series of sigma-1 receptor ligands, a linker length of one carbon atom (n=1) proved optimal for exhibiting high affinity. nih.gov
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific target protein. nih.gov A PROTAC consists of three parts: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. nih.gov
The linker is a critical component, as its length, rigidity, and composition influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for successful protein degradation. explorationpub.com The this compound structure contains elements highly relevant to PROTAC design. The propylamino portion can serve as a flexible alkyl-chain linker, a common feature in many reported PROTACs. broadpharm.com Furthermore, piperidine and piperazine (B1678402) rings have been successfully incorporated into linkers to enhance physicochemical properties like solubility or to impart a degree of rigidity. explorationpub.com The terminal primary amine offers a convenient attachment point for conjugation to either a POI ligand or an E3 ligase ligand through standard amide bond formation or other coupling chemistries. nih.govnih.gov Therefore, this compound and its derivatives are valuable building blocks for constructing libraries of PROTACs to explore new protein targets for degradation.
Beyond receptor binding, the structural motifs of this compound are also found in molecules that modulate enzyme activity. In a non-pharmacological research context, such compounds can be used as chemical probes to study enzyme function and structure.
For example, piperazine and piperidine derivatives have been investigated as inhibitors of various enzymes. Studies on 4-(dimethylaminoalkyl)piperazine derivatives revealed noncompetitive, allosteric inhibition of α-glucosidase, where the piperazine ring and aliphatic chain were crucial for accessing the allosteric site. nih.govresearchgate.net This highlights how the core scaffold can position functional groups to interact with enzyme sites distinct from the active site. Similarly, SAR studies of indolin-5-yl-cyclopropanamine derivatives as inhibitors of Lysine Specific Demethylase 1 (LSD1) underscore the importance of the amine-containing scaffold in achieving potent and selective enzyme inhibition. researchgate.net Benzimidazole-based piperidine hybrids have also been evaluated for their inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes relevant to neurochemistry research. mdpi.com These examples demonstrate the potential of the this compound scaffold to be explored in enzyme modulation studies, serving as a template for developing specific inhibitors or activators for biochemical research.
Advanced Characterization Techniques for 3 4 Propylpiperidin 1 Yl Propan 1 Amine
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for elucidating the molecular structure of organic compounds. High-resolution Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) would collectively provide a detailed structural fingerprint of 3-(4-Propylpiperidin-1-yl)propan-1-amine.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy, including ¹H NMR and ¹³C NMR, is the most powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, the connectivity of the propyl, piperidine (B6355638), and propanamine moieties can be unequivocally established.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each non-equivalent proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons. For instance, protons adjacent to nitrogen atoms will be deshielded and appear at a lower field (higher ppm value).
Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| -CH₃ (propyl) | 0.85-0.95 | Triplet | 3H |
| -CH₂- (propyl, middle) | 1.25-1.40 | Sextet | 2H |
| -CH₂- (propyl, attached to piperidine) | 1.40-1.55 | Quartet | 2H |
| Piperidine ring protons (axial & equatorial) | 1.60-1.90 and 2.80-3.00 | Multiplets | 9H |
| -N-CH₂- (propanamine) | 2.40-2.55 | Triplet | 2H |
| -CH₂- (propanamine, middle) | 1.70-1.85 | Quintet | 2H |
| -CH₂-NH₂ (propanamine) | 2.70-2.85 | Triplet | 2H |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The number of signals corresponds to the number of non-equivalent carbon atoms.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| -CH₃ (propyl) | 14-15 |
| -CH₂- (propyl, middle) | 20-22 |
| -CH₂- (propyl, attached to piperidine) | 30-32 |
| Piperidine C4 | 35-37 |
| Piperidine C3, C5 | 32-34 |
| Piperidine C2, C6 | 54-56 |
| -N-CH₂- (propanamine) | 58-60 |
| -CH₂- (propanamine, middle) | 28-30 |
Infrared (IR) and Raman Spectroscopy
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups exhibit characteristic absorption or scattering frequencies, allowing for their identification.
For this compound, the IR spectrum is expected to show characteristic bands for the N-H bonds of the primary amine, C-N bonds of the aliphatic amines, and C-H bonds of the alkyl groups. docbrown.infodocbrown.info
Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H stretch (primary amine) | 3300-3500 | Medium, two bands |
| C-H stretch (alkane) | 2850-2960 | Strong |
| N-H bend (primary amine) | 1590-1650 | Medium |
Raman spectroscopy would be particularly useful for observing the less polar C-C backbone vibrations, providing complementary information to the IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion peak (M⁺) and several characteristic fragment ions.
The fragmentation is expected to be dominated by cleavage alpha to the nitrogen atoms. libretexts.orgmiamioh.edudocbrown.infodocbrown.info
Predicted Mass Fragmentation Pattern for this compound
| m/z | Predicted Fragment Ion |
|---|---|
| 198 | [M]⁺ (Molecular Ion) |
| 169 | [M - C₂H₅]⁺ (Loss of ethyl group from propyl side chain) |
| 155 | [M - C₃H₇]⁺ (Loss of propyl group) |
| 98 | [C₅H₁₀N]⁺ (Piperidine ring fragment) |
| 84 | [C₅H₁₀]⁺ (Piperidine ring fragment after rearrangement) |
| 44 | [C₂H₆N]⁺ (Fragment from propanamine chain) |
Chromatographic and Electrophoretic Separations for Purity and Isomer Analysis
Chromatographic and electrophoretic techniques are essential for assessing the purity of this compound and for separating any potential isomers.
Gas Chromatography (GC)
Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds like aliphatic amines. oup.comresearchgate.netlabrulez.comnih.govccsknowledge.com Due to the basic nature of amines, which can lead to peak tailing on standard GC columns, a column with a basic deactivation is recommended. A common stationary phase for amine analysis is a polyethylene (B3416737) glycol (PEG) or a modified polysiloxane phase. Flame ionization detection (FID) would provide a robust and sensitive method for quantification.
High-Performance Liquid Chromatography (HPLC)
For less volatile impurities or for the analysis of potential salts of the amine, reversed-phase HPLC could be employed. An amino or a C18 column with an aqueous-organic mobile phase containing a basic modifier (e.g., triethylamine) to suppress silanol (B1196071) interactions and improve peak shape would be appropriate. Detection could be achieved using a UV detector at a low wavelength (around 200-210 nm) or, for higher sensitivity and specificity, an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).
Capillary Electrophoresis (CE)
Capillary electrophoresis separates compounds based on their charge-to-size ratio in an electric field. nih.govresearchgate.nettandfonline.comdntb.gov.uawikipedia.org As an amine, this compound would be protonated in an acidic buffer and migrate as a cation. CE can offer high separation efficiency and is particularly useful for the analysis of charged species and for separating closely related impurities. Indirect UV detection is often used for aliphatic amines as they lack a strong chromophore.
X-ray Crystallography and Electron Diffraction for Solid-State Structure Determination
Should this compound be a crystalline solid or form a suitable crystalline salt, single-crystal X-ray diffraction would provide the most definitive three-dimensional structure. This technique would precisely determine bond lengths, bond angles, and the conformation of the molecule in the solid state, as well as the packing arrangement in the crystal lattice.
In cases where obtaining single crystals of sufficient size for X-ray diffraction is challenging, electron diffraction techniques, such as microcrystal electron diffraction (MicroED), could be employed. acs.orgnih.govanu.edu.auresearchgate.netnih.gov This emerging technique can determine the structure of very small crystals, often at a resolution comparable to X-ray crystallography.
For both techniques, the successful growth of high-quality crystals is a prerequisite. The prediction of crystal structures from first principles is a computationally intensive field and, while it has seen significant progress, remains a challenge for flexible molecules. nih.govcore.ac.ukarxiv.orgresearchgate.netresearchgate.net
Future Research Directions and Unexplored Frontiers for 3 4 Propylpiperidin 1 Yl Propan 1 Amine
Novel Synthetic Approaches and Catalyst Development
The synthesis of 3-(4-Propylpiperidin-1-yl)propan-1-amine and its derivatives is an area ripe for innovation. While general methods for the N-alkylation of piperidines are established, the development of more efficient, selective, and sustainable synthetic routes is a key research direction.
Future investigations could focus on catalytic systems that facilitate the coupling of 4-propylpiperidine (B1584061) with a protected 3-aminopropanol or a related three-carbon synthon. The exploration of transition-metal catalysts, such as those based on palladium, copper, or nickel, could lead to milder reaction conditions and improved yields. princeton.edu For instance, metallaphotoredox catalysis has emerged as a powerful tool for N-alkylation, offering a valuable alternative to traditional thermal methods. princeton.edu
Furthermore, the development of organocatalytic systems presents a green and cost-effective alternative. nih.gov Combining biocatalysis, using enzymes like transaminases, with organocatalysis could open up new avenues for the stereoselective synthesis of chiral derivatives of this compound. nih.gov The development of piperidine-functionalized heterogeneous catalysts, for example, supported on graphene quantum dots, could also offer enhanced reusability and stability. researchgate.net
| Synthetic Approach | Potential Catalysts/Methods | Anticipated Advantages |
| Catalytic N-alkylation | Transition metals (Pd, Cu, Ni), Metallaphotoredox | High efficiency, broad substrate scope, mild conditions |
| Organocatalysis | Proline derivatives, chiral amines | Metal-free, environmentally friendly, cost-effective |
| Biocatalysis | Transaminases, lipases | High stereoselectivity, green chemistry |
| Heterogeneous Catalysis | Piperidine-functionalized nanoparticles | Catalyst recyclability, enhanced stability |
Advanced Computational Prediction of New Reactivity and Interactions
Computational chemistry offers a powerful lens through which to explore the potential of this compound without the need for extensive empirical experimentation. The use of machine learning and quantum mechanical calculations can provide deep insights into the molecule's reactivity, conformational preferences, and potential biological interactions. cmu.edunips.cc
Future computational studies could employ Density Functional Theory (DFT) to elucidate the electronic structure and predict the reactivity of the molecule. nih.govsapub.org This can help in designing novel synthetic pathways and understanding potential reaction mechanisms. Molecular dynamics simulations can be utilized to study the conformational landscape of the molecule and its interactions with biological macromolecules, such as proteins and enzymes. nih.govresearchgate.net
The development of Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms, could accelerate the discovery of derivatives with desired properties. researchgate.net By training models on datasets of similar piperidine-containing compounds, it may be possible to predict the biological activity of novel derivatives of this compound, thereby guiding synthetic efforts towards the most promising candidates. researchgate.netyoutube.comnih.gov
Development of this compound-Derived Functional Materials for Specific Applications
The unique structural features of this compound make it an attractive building block for the creation of novel functional materials. The piperidine (B6355638) moiety is a common component in a variety of materials, including polymers and bioactive films. nih.govacs.org
One unexplored frontier is the incorporation of this compound into polymer backbones to create novel materials with tailored properties. For example, piperidine-based polymers have been investigated as kinetic hydrate (B1144303) inhibitors and for their temperature-responsive behaviors. acs.org The primary amine group in this compound provides a convenient handle for polymerization or for grafting onto existing polymer scaffolds. Such materials could find applications in areas like drug delivery, coatings, and specialized membranes.
Furthermore, the development of bioactive films incorporating this molecule could be a promising research direction. Piperidine derivatives have been used to create antimicrobial films by incorporating them into biocompatible polymer matrices like sodium alginate and poly(vinyl alcohol). nih.gov Given the known antimicrobial properties of some piperidine-containing compounds, materials derived from this compound could be investigated for their potential in biomedical applications, such as wound dressings or coatings for medical devices. nih.gov
Expansion of Ligand Design Studies for Emerging Biological Targets
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. enamine.netijnrd.org The specific substitution pattern of this compound, with its alkylated piperidine and flexible aminopropyl chain, offers significant potential for the design of ligands targeting a variety of biological receptors and enzymes.
Future research should focus on exploring the structure-activity relationships (SAR) of this compound and its derivatives against a range of biological targets. researchgate.netutmb.eduresearchgate.net The propyl group at the 4-position of the piperidine ring can influence lipophilicity and binding interactions, while the primary amine can be readily modified to introduce different functional groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
